1-十一烷酰基-sn-甘油-3-磷酸胆碱

描述

1-Undecanoyl-sn-glycero-3-phosphocholine, also known as PC(11:0/0:0), is a type of 1-O-acyl-sn-glycero-3-phosphocholine . It is a phospholipid, which is a major component of all eukaryotic and many prokaryotic cells .

Synthesis Analysis

A solvent-free method for the synthesis of phosphocholines and lyso phosphocholines has been developed, employing sn-glycero-3-phosphocholine-kieselguhr complex with shorter reaction times . This method allows for excellent yields and the recycling of kieselguhr for further use .Molecular Structure Analysis

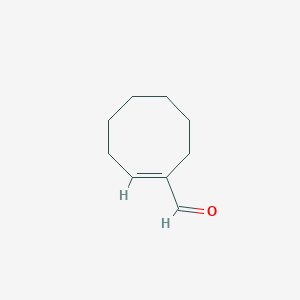

The molecular formula of 1-Undecanoyl-sn-glycero-3-phosphocholine is C19H40NO7P . Its molecular weight is 425.5 g/mol . The IUPAC name is [(2R)-2-hydroxy-3-undecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate .Chemical Reactions Analysis

The behavior of 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC), a similar compound, in high-temperature water has been examined . DOPC hydrolyzed to give oleic acid and a number of phosphorus-containing products . The hydrolysis was catalyzed by oleic and phosphoric acids, which were also reaction products .科学研究应用

可聚合甘油磷酸胆碱

已合成具有末端 2,4-己二烯基氧基的聚合甘油磷酸胆碱,包括 1-十一烷酰基-sn-甘油-3-磷酸胆碱的衍生物。这些化合物形成了小的单层囊泡和脂质双层,具有形成不同直径的稳定微胶囊(聚合囊泡)的潜力。这一发现对于生物医学应用中新型递送系统的发展具有重要意义 (Hasegawa et al., 1986)。

膜相互作用与稳定性

1-十一烷酰基-sn-甘油-3-磷酸胆碱衍生物的研究表明了它们与脂质双层的相互作用,表明了在理解膜动力学和结构方面的应用。这些研究提供了膜渗透深度和稳定性的见解,与药物递送和膜蛋白研究相关 (Bartlett et al., 1997)。

聚合脂质体

对 1-十一烷酰基-sn-甘油-3-磷酸胆碱衍生物的研究导致在温和条件下形成高度稳定的聚合脂质体。这对于需要生物相容性和稳健递送载体的应用至关重要,特别是在药物递送系统中 (Sadownik et al., 1986)。

胶束浓度研究

1-十一烷酰基-sn-甘油-3-磷酸胆碱及其类似物的临界胶束浓度研究有助于了解它们在生物系统中的行为。这一知识对于它们在药物制剂和递送中的潜在用途以及在生物膜研究中的用途非常重要 (Kramp et al., 1984)。

毛细管电泳应用

1-十一烷酰基-sn-甘油-3-磷酸胆碱衍生物已用于毛细管电泳,增强了特定生物分子的分离。此应用与生化分析和诊断相关 (Luo et al., 2010)。

酶学研究

对 1-十一烷酰基-sn-甘油-3-磷酸胆碱衍生物的酶促水解的研究提供了代谢途径和酶底物特异性的见解。这项研究对于理解细胞代谢和设计靶向酶的疗法至关重要 (Blank et al., 1981)。

合成与表征

特定 1-十一烷酰基-sn-甘油-3-磷酸胆碱衍生物的合成导致了新型脂质探针和荧光脂质探针的开发。这些化合物是生物物理研究中的有价值工具,尤其是在膜动力学和相互作用的研究中 (Babitskaya et al., 2001)。

体内代谢研究

对 1-十一烷酰基-sn-甘油-3-磷酸胆碱衍生物的体内代谢的研究提供了有关其生物转化和潜在生物效应的宝贵数据。此信息对于开发安全有效的药物至关重要 (Blank et al., 1981)。

构象分析

1-十一烷酰基-sn-甘油-3-磷酸胆碱衍生物的红外表征揭示了其层状相中的构象差异,有助于更深入地了解脂质双层结构 (Dluhy et al., 1985)。

生物裂解研究

对 1-十一烷酰基-sn-甘油-3-磷酸胆碱衍生物中 O-烷基键的生物裂解的研究扩展了我们对酶促反应和底物特异性的理解,这对生化和药物研究具有重要意义 (Lee et al., 1981)。

作用机制

Target of Action

1-Undecanoyl-sn-glycero-3-phosphocholine, a type of phospholipid, is a precursor in the biosynthesis of brain phospholipids and increases the bioavailability of choline in nervous tissue . It primarily targets cholinergic neurons in the brain, where it plays a crucial role in the production of the neurotransmitter acetylcholine .

Mode of Action

This compound rapidly delivers choline to the brain across the blood-brain barrier and is a biosynthetic precursor of the acetylcholine neurotransmitter . It interacts with its targets by being metabolized into choline, which is then used to synthesize acetylcholine, a key neurotransmitter involved in many functions including muscle control, memory, and mood regulation .

Biochemical Pathways

The compound is involved in the cholinergic pathway . It is metabolized into choline, which is then acetylated to form acetylcholine . This process is crucial for maintaining proper cholinergic neuron function and ensuring effective neurotransmission .

Pharmacokinetics

They are metabolized in the liver and excreted via the kidneys .

Result of Action

The primary result of 1-Undecanoyl-sn-glycero-3-phosphocholine’s action is the increased production of acetylcholine in the brain . This can lead to improved cognitive function, potentially benefiting conditions such as Alzheimer’s disease and dementia .

Action Environment

The action of 1-Undecanoyl-sn-glycero-3-phosphocholine can be influenced by various environmental factors. For instance, factors affecting the blood-brain barrier’s permeability can impact the compound’s ability to deliver choline to the brain . Additionally, the overall health status of the liver, which plays a key role in metabolizing the compound, can also influence its efficacy .

未来方向

The promising vascular barrier protective and anti-inflammatory properties exhibited by OxPAPC, a similar compound, have prompted consideration of OxPAPC as a prototype therapeutic molecule . This suggests that 1-Undecanoyl-sn-glycero-3-phosphocholine may also have potential therapeutic applications .

生化分析

Biochemical Properties

1-Undecanoyl-sn-glycero-3-phosphocholine interacts with various enzymes, proteins, and other biomolecules. It is a 1-O-acyl-sn-glycero-3-phosphocholine where the acyl group is specified as capryl (decanoyl) . It is a human metabolite produced during a metabolic reaction in humans .

Cellular Effects

1-Undecanoyl-sn-glycero-3-phosphocholine has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It is used extensively in cell membrane studies and fluorescence microscopy .

Molecular Mechanism

At the molecular level, 1-Undecanoyl-sn-glycero-3-phosphocholine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has been shown to inhibit the phosphorylation of STAT3, a protein that plays a critical role in many cellular processes such as cell growth and apoptosis .

Metabolic Pathways

1-Undecanoyl-sn-glycero-3-phosphocholine is involved in various metabolic pathways. It interacts with enzymes or cofactors and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

1-Undecanoyl-sn-glycero-3-phosphocholine is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, and it can have effects on its localization or accumulation .

属性

IUPAC Name |

[(2R)-2-hydroxy-3-undecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H40NO7P/c1-5-6-7-8-9-10-11-12-13-19(22)25-16-18(21)17-27-28(23,24)26-15-14-20(2,3)4/h18,21H,5-17H2,1-4H3/t18-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZRAIUXQMKVTIQ-GOSISDBHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H40NO7P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2,3,3,4,4,4-Heptafluoro-1-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]butan-1-one](/img/structure/B3043957.png)

![2,2,3,3,4,4,4-Heptafluoro-1-[3-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-5-(trifluoromethyl)pyrazol-1-yl]butan-1-one](/img/structure/B3043965.png)

![2,2,2-Trifluoro-1-[5-(1,1,2,2,3,3,3-heptafluoropropyl)-3-(trifluoromethyl)pyrazol-1-yl]ethanone](/img/structure/B3043968.png)

![2-[(Dimethylamino)methylene]-3-(3,4-methylenedioxyphenyl)-3-oxo-propanenitrile](/img/structure/B3043975.png)